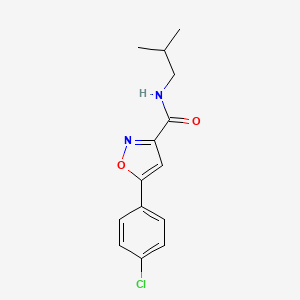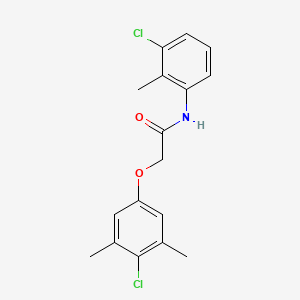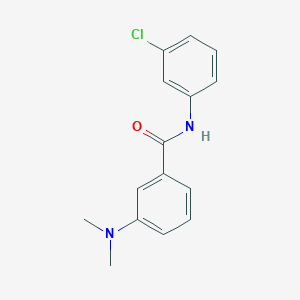![molecular formula C14H19ClN2O3S2 B5605254 (1S*,5R*)-3-[(5-chloro-2-thienyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605254.png)
(1S*,5R*)-3-[(5-chloro-2-thienyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives involves intricate chemical reactions that aim to construct the bicyclic framework with the desired substitution pattern. While specific details on the synthesis of the exact compound "(1S*,5R*)-3-[(5-chloro-2-thienyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one" are not directly available, related research on the synthesis of diazabicyclo nonane derivatives provides insights into possible synthetic routes. For instance, compounds with similar structural motifs have been synthesized through reactions involving esterification, hydrazination, salt formation, cyclization, and subsequent functional group transformations (Chigorina et al., 2016). These synthetic strategies highlight the complexity and the versatility of approaches in constructing such bicyclic systems.
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives is characterized by the presence of a bicyclic skeleton that incorporates nitrogen atoms within the ring system. This structural arrangement significantly influences the compound's conformation and reactivity. The conformational preferences of related structures have been studied using techniques like NMR spectroscopy and X-ray crystallography, revealing that these compounds often adopt chair-chair conformations with equatorial positions for substituents to minimize steric hindrance (Weber et al., 2001). These structural insights are crucial for understanding the reactivity and interaction of such compounds with biological targets or during chemical transformations.
Chemical Reactions and Properties
Diazabicyclo[3.2.2]nonane derivatives participate in various chemical reactions, leveraging their unique bicyclic framework and functional groups. The presence of nitrogen atoms within the structure offers sites for nucleophilic attacks, enabling reactions such as aminomethylation, which leads to further functionalization of the bicyclic core (Chigorina et al., 2016). Moreover, the specific substituents attached to the bicyclic skeleton, like the sulfonyl group in the compound of interest, may influence its reactivity, enabling it to undergo additional chemical transformations that can tailor its physical and chemical properties for desired applications.
Eigenschaften
IUPAC Name |
(1S,5R)-3-(5-chlorothiophen-2-yl)sulfonyl-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S2/c1-2-7-17-11-4-3-10(14(17)18)8-16(9-11)22(19,20)13-6-5-12(15)21-13/h5-6,10-11H,2-4,7-9H2,1H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTLOHHOVJODPC-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B5605173.png)
![(3S*,4R*)-4-(2-methylphenyl)-1-{[2-(propylamino)pyrimidin-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B5605183.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5605185.png)


![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5605210.png)
![4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5605219.png)
![N-2-naphthyl-N'-{2-[(3,3,3-trifluoropropyl)thio]phenyl}urea](/img/structure/B5605228.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5605262.png)
![3,4-dichloro-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5605271.png)
![5-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,4-pyridinediol](/img/structure/B5605272.png)
![6-(difluoromethyl)-2-({5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxybenzyl}thio)-4-methylnicotinonitrile](/img/structure/B5605280.png)
![2-[(3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B5605295.png)